molecular formula C21H20N2O3S B2915476 (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide CAS No. 620099-95-8

(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B2915476
CAS No.: 620099-95-8
M. Wt: 380.46
InChI Key: PSVMLCVGIHUKHI-AQTBWJFISA-N
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Description

(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide belongs to a class of thiazolidinedione derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antidiabetic, and anticancer properties based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2,4-thiazolidinedione with appropriate aryl aldehydes. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 5-benzylidene-2,4-dioxothiazolidin-3-one showed effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 0.6 to 0.8 µg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

CompoundMIC (µg/mL)Zone of Inhibition (mm)
3f0.619.5
3g0.817.2

Antidiabetic Activity

The antidiabetic potential of this compound has been explored through in vivo studies. The compound demonstrated significant hypoglycemic effects in diabetic rat models when compared to standard drugs like pioglitazone. The biochemical analysis revealed notable reductions in blood glucose levels and improvements in lipid profiles .

Table 2: Antidiabetic Effects in Diabetic Rat Models

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)250150
Triglycerides (mg/dL)200120
Cholesterol (mg/dL)250140

Anticancer Activity

In addition to its antidiabetic effects, recent investigations into the anticancer properties of thiazolidinedione derivatives have shown promising results. Compounds similar to this compound have been screened against various cancer cell lines with notable cytotoxic effects observed .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
V2MCF-715
V4HeLa10

The biological activities of thiazolidinediones are often attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. Molecular docking studies have indicated that the synthesized compound binds effectively to PPARγ, suggesting its potential as a partial agonist .

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14-8-9-17(15(2)12-14)22-19(24)10-11-23-20(25)18(27-21(23)26)13-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVMLCVGIHUKHI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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